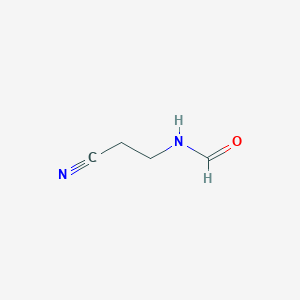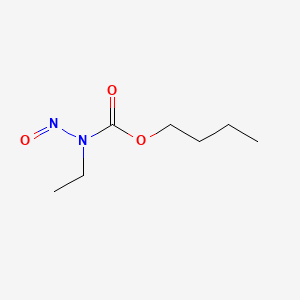![molecular formula C15H10N2 B13750317 6H-Pyrido[4,3-b]carbazole CAS No. 243-30-1](/img/structure/B13750317.png)
6H-Pyrido[4,3-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrido[4,3-b]carbazole is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a carbazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido[4,3-b]carbazole typically involves the cyclization of indole derivatives with pyridine-containing compounds. One common method includes the acid-catalyzed cyclization of 5-bromo- and 5-amino-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethylidene}-indolin-3-ones . This reaction is often carried out under oxidative conditions to facilitate ring closure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry: They exhibit significant anticancer properties by intercalating with DNA and inhibiting topoisomerase II.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their photophysical properties.
Biology: Investigated for their antimicrobial, anti-inflammatory, and neuroprotective activities.
Mechanism of Action
The primary mechanism by which 6H-Pyrido[4,3-b]carbazole exerts its effects is through DNA intercalation and inhibition of topoisomerase II. This interaction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit telomerase activity and regulate protein phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A well-known anticancer agent with a similar structure.
Olivacine: Another pyridocarbazole derivative with potent anticancer activity.
Janetine: A conformer of pyridocarbazole with notable biological activities.
Uniqueness
6H-Pyrido[4,3-b]carbazole is unique due to its specific ring fusion and the ability to undergo diverse chemical modifications, making it a versatile scaffold for drug development and materials science .
Properties
CAS No. |
243-30-1 |
|---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-4-14-12(3-1)13-7-11-9-16-6-5-10(11)8-15(13)17-14/h1-9,17H |
InChI Key |
KSEHRXUCGLUTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C=CN=CC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




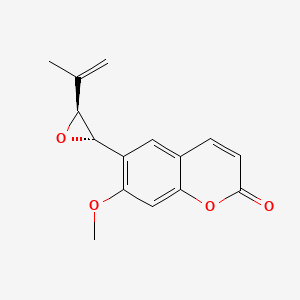
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
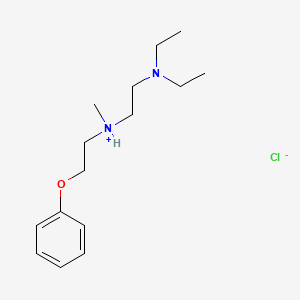
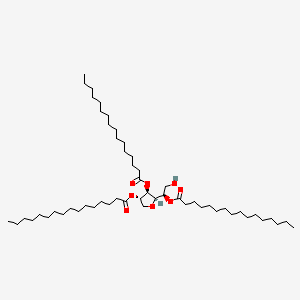

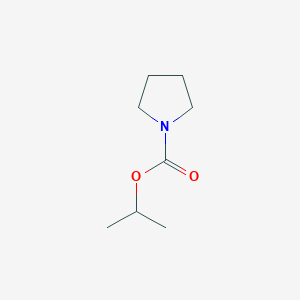
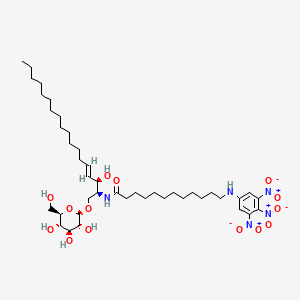
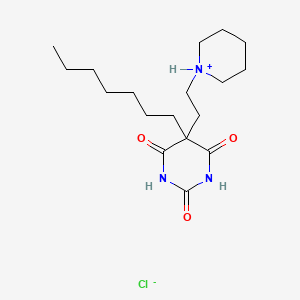

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
